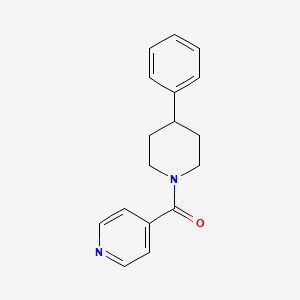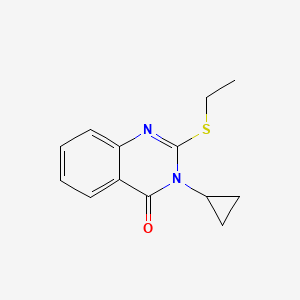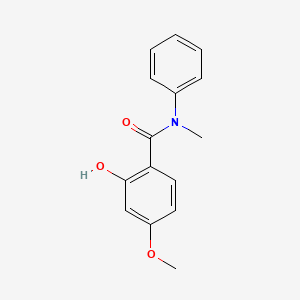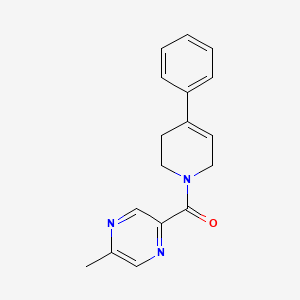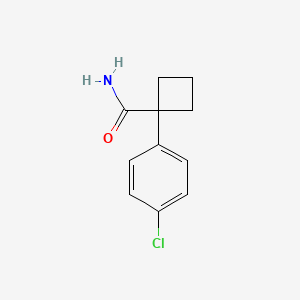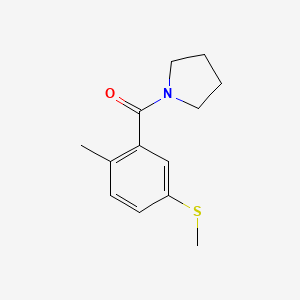
N-(1-methylpyrazol-3-yl)-1-phenylcyclopropane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-methylpyrazol-3-yl)-1-phenylcyclopropane-1-carboxamide, also known as CPP-115, is a small molecule that has been extensively studied for its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of the inhibitory neurotransmitter GABA in the brain.
作用机制
N-(1-methylpyrazol-3-yl)-1-phenylcyclopropane-1-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-(1-methylpyrazol-3-yl)-1-phenylcyclopropane-1-carboxamide increases the levels of GABA in the brain, which can help to reduce the activity of neurons and reduce the frequency and severity of seizures. N-(1-methylpyrazol-3-yl)-1-phenylcyclopropane-1-carboxamide has also been shown to increase levels of GABA in the brain, which can help to reduce anxiety and depression.
Biochemical and Physiological Effects:
N-(1-methylpyrazol-3-yl)-1-phenylcyclopropane-1-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to increasing levels of GABA in the brain, N-(1-methylpyrazol-3-yl)-1-phenylcyclopropane-1-carboxamide has also been shown to increase the levels of other neurotransmitters, such as dopamine and norepinephrine, which can help to reduce anxiety and depression. N-(1-methylpyrazol-3-yl)-1-phenylcyclopropane-1-carboxamide has also been shown to have anti-inflammatory effects, which may make it useful for the treatment of a number of different conditions.
实验室实验的优点和局限性
One of the main advantages of N-(1-methylpyrazol-3-yl)-1-phenylcyclopropane-1-carboxamide for lab experiments is its potency and specificity. N-(1-methylpyrazol-3-yl)-1-phenylcyclopropane-1-carboxamide is a highly potent inhibitor of GABA transaminase, which means that it can be used at low concentrations to achieve significant effects. N-(1-methylpyrazol-3-yl)-1-phenylcyclopropane-1-carboxamide is also highly specific for GABA transaminase, which means that it does not affect other enzymes or neurotransmitters in the brain. However, one of the limitations of N-(1-methylpyrazol-3-yl)-1-phenylcyclopropane-1-carboxamide is its relatively short half-life, which means that it may need to be administered frequently in order to achieve sustained effects.
未来方向
There are a number of different future directions for research on N-(1-methylpyrazol-3-yl)-1-phenylcyclopropane-1-carboxamide. One area of research involves the development of new and more potent inhibitors of GABA transaminase, which may be more effective for the treatment of epilepsy and other conditions. Another area of research involves the use of N-(1-methylpyrazol-3-yl)-1-phenylcyclopropane-1-carboxamide in combination with other drugs, such as antiepileptic drugs, to achieve synergistic effects. Finally, there is a need for more research on the long-term effects of N-(1-methylpyrazol-3-yl)-1-phenylcyclopropane-1-carboxamide, particularly with regard to its potential for addiction and dependence.
合成方法
N-(1-methylpyrazol-3-yl)-1-phenylcyclopropane-1-carboxamide can be synthesized using a number of different methods, but the most common approach involves the reaction of 1-phenylcyclopropanecarboxylic acid with 1-methylpyrazole and N,N'-dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. The resulting compound is then purified using chromatography techniques to obtain pure N-(1-methylpyrazol-3-yl)-1-phenylcyclopropane-1-carboxamide.
科学研究应用
N-(1-methylpyrazol-3-yl)-1-phenylcyclopropane-1-carboxamide has been extensively studied for its potential therapeutic applications in a number of different areas. One of the most promising areas of research involves its use as a treatment for epilepsy. By inhibiting GABA transaminase, N-(1-methylpyrazol-3-yl)-1-phenylcyclopropane-1-carboxamide increases the levels of GABA in the brain, which can help to reduce the frequency and severity of seizures. N-(1-methylpyrazol-3-yl)-1-phenylcyclopropane-1-carboxamide has also been studied for its potential use in the treatment of addiction, anxiety, and depression.
属性
IUPAC Name |
N-(1-methylpyrazol-3-yl)-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-17-10-7-12(16-17)15-13(18)14(8-9-14)11-5-3-2-4-6-11/h2-7,10H,8-9H2,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVLWISBWZDHQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylpyrazol-3-yl)-1-phenylcyclopropane-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Azetidin-1-yl-[1-(4-fluorobenzoyl)piperidin-4-yl]methanone](/img/structure/B7473807.png)

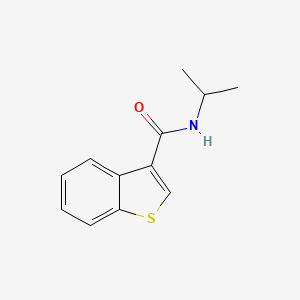
![morpholin-4-yl-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7473824.png)

